1-Chloro-3-(trifluoromethyl)cyclobutane
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Overview
Description
1-Chloro-3-(trifluoromethyl)cyclobutane is an organic compound with the molecular formula C5H6ClF3. It is a cyclobutane derivative where a chlorine atom and a trifluoromethyl group are attached to the cyclobutane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(trifluoromethyl)cyclobutane can be synthesized through various methods. One common approach involves the reaction of cyclobutene with chlorine and trifluoromethylating agents under controlled conditions. The reaction typically requires a catalyst and is carried out at specific temperatures to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are introduced in a continuous flow system. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(trifluoromethyl)cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclobutane derivatives with different substituents.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated cyclobutanes, while oxidation can produce cyclobutanones or carboxylic acids .
Scientific Research Applications
1-Chloro-3-(trifluoromethyl)cyclobutane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 1-chloro-3-(trifluoromethyl)cyclobutane exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing trifluoromethyl group and the electron-donating chlorine atom. These substituents affect the compound’s stability and reactivity, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
3-Chlorobenzotrifluoride: Similar in structure but with a benzene ring instead of a cyclobutane ring.
1-Chloro-3-(trifluoromethyl)benzene: Another compound with a trifluoromethyl group and chlorine atom attached to a benzene ring.
Uniqueness: 1-Chloro-3-(trifluoromethyl)cyclobutane is unique due to its cyclobutane ring structure, which imparts different chemical properties compared to its aromatic counterparts. The ring strain in cyclobutane makes it more reactive in certain chemical reactions, providing distinct advantages in synthetic applications .
Biological Activity
1-Chloro-3-(trifluoromethyl)cyclobutane is a fluorinated organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, synthesis methods, mechanisms of action, and potential applications based on recent studies and findings.
Chemical Structure and Properties
This compound features a cyclobutane ring with a chlorine atom and a trifluoromethyl group attached. The presence of these substituents significantly influences its chemical reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Chlorination of Cyclobutene : This method involves the reaction of cyclobutene with chlorine gas in the presence of trifluoromethylating agents. Specific conditions such as temperature and catalysts are optimized to yield the desired product effectively.
- Industrial Production : In industrial settings, continuous flow systems are employed to enhance the efficiency and yield of production, optimizing factors like temperature and pressure during the reaction process.
The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The trifluoromethyl group enhances lipophilicity, allowing for better membrane permeability, while the chlorine atom can participate in electrophilic interactions. These properties make it a versatile compound for studying enzyme inhibition and other biochemical pathways .
Case Studies and Research Findings
- Enzyme Inhibition Studies : Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced potency against certain enzymes. For instance, studies have shown that modifications in the chemical structure can lead to significant increases in inhibitory effects on enzymes involved in metabolic pathways .
- Pharmacological Applications : The compound is being explored as a potential intermediate in drug development due to its unique structural properties. Its fluorinated nature is particularly relevant for creating drugs targeting central nervous system disorders, where lipophilicity plays a crucial role in drug efficacy .
- Comparative Analysis : When compared to similar compounds like 3-chlorobenzotrifluoride or 1-chloro-3-(trifluoromethyl)benzene, this compound exhibits distinct reactivity patterns due to the ring strain associated with cyclobutane, making it more reactive under certain conditions.
Applications in Research
The compound's unique properties allow it to serve as a building block in organic synthesis and as a probe for biochemical research. Its potential applications include:
- Medicinal Chemistry : Investigations into its role as a pharmaceutical intermediate are ongoing, focusing on its ability to influence biological pathways effectively.
- Material Science : The compound's reactivity also finds applications in developing new materials with specific electronic properties due to its fluorinated structure.
Properties
IUPAC Name |
1-chloro-3-(trifluoromethyl)cyclobutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClF3/c6-4-1-3(2-4)5(7,8)9/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKYWVOSPNRELB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123812-81-7 |
Source
|
Record name | 1-chloro-3-(trifluoromethyl)cyclobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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